REACTION_SMILES
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[Br:1][c:2]1[n:3]([CH3:13])[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[c:10]1[CH:11]=[O:12].[CH3:14][C:15](=[CH:16][CH3:17])[CH3:18].[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[Cl+:19]([O-:20])[O-:21].[Na+:22].[Na+:29].[O:37]1[CH2:38][CH2:39][O:40][CH2:41][CH2:42]1.[OH2:23].[OH2:30].[P:24]([O-:25])([OH:26])([OH:27])=[O:28]>>[Br:1][c:2]1[n:3]([CH3:13])[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[c:10]1[C:11](=[O:12])[OH:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(Br)c(C=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC=C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][Cl+][O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P([O-])(O)O
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Name
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Type
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product
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Smiles
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Cn1c(Br)c(C(=O)O)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |